molecular formula C23H19FN2S B2816954 3-[(4-fluorobenzyl)sulfanyl]-1-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile CAS No. 439097-59-3

3-[(4-fluorobenzyl)sulfanyl]-1-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile

Cat. No.: B2816954
CAS No.: 439097-59-3
M. Wt: 374.48
InChI Key: DADYECQBAANNQS-UHFFFAOYSA-N
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Description

3-[(4-fluorobenzyl)sulfanyl]-1-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a fluorobenzyl group, a sulfanyl linkage, and a cyclopenta[c]pyridine core, making it an interesting subject for scientific research.

Preparation Methods

The synthesis of 3-[(4-fluorobenzyl)sulfanyl]-1-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile involves multiple steps, typically starting with the preparation of the cyclopenta[c]pyridine core This can be achieved through a series of cyclization reactionsIndustrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, which may reduce the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorobenzyl position, using reagents like sodium hydride or potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Scientific Research Applications

3-[(4-fluorobenzyl)sulfanyl]-1-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-fluorobenzyl)sulfanyl]-1-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity, while the sulfanyl linkage can participate in redox reactions. The cyclopenta[c]pyridine core provides structural stability and facilitates interactions with specific biological pathways .

Comparison with Similar Compounds

Similar compounds include other cyclopenta[c]pyridine derivatives and fluorobenzyl-containing molecules. Compared to these, 3-[(4-fluorobenzyl)sulfanyl]-1-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Similar compounds might include:

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-[(4-fluorophenyl)methylsulfanyl]-1-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2S/c1-15-5-2-3-6-18(15)22-20-8-4-7-19(20)21(13-25)23(26-22)27-14-16-9-11-17(24)12-10-16/h2-3,5-6,9-12H,4,7-8,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DADYECQBAANNQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(C3=C2CCC3)C#N)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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